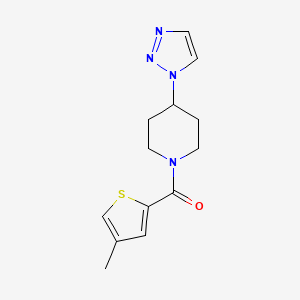

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and a thiophene ring. These structural components are often found in compounds with significant biological activities, making this molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and are vital for cell division .

Mode of Action

The compound interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the normal function of the cell is affected, leading to cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization affects the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest, preventing the cell from dividing and ultimately leading to apoptosis, or programmed cell death

Pharmacokinetics

Similar compounds have been shown to possess drug-like properties

Result of Action

The result of the compound’s action is the induction of apoptosis in cells. This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner . The compound has shown cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Biochemische Analyse

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . For instance, some triazole derivatives have been found to inhibit tubulin polymerization , suggesting that this compound might interact with tubulin or other related proteins.

Cellular Effects

Based on its structural similarity to other triazole derivatives, it might influence cell function by interacting with various cellular proteins and influencing cell signaling pathways .

Molecular Mechanism

It’s suggested that it might bind to the colchicine binding site of tubulin , thereby affecting microtubule dynamics and potentially influencing cell division and other cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Piperidine Derivative Preparation: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

Thiophene Ring Functionalization: The thiophene ring can be functionalized through various methods, including halogenation followed by substitution reactions to introduce the methyl group.

Final Coupling Step: The final step involves coupling the triazole-piperidine intermediate with the functionalized thiophene derivative under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in

Biologische Aktivität

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their broad spectrum of biological properties, including antimicrobial, antifungal, and anticancer activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O3S with a molecular weight of approximately 373.46 g/mol. The structure includes:

- Triazole ring : Known for enhancing biological activity.

- Piperidine moiety : Contributes to the pharmacological profile.

- Methylthiophen group : Potentially influences interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Candida albicans | 16 µg/mL |

| Compound C | Escherichia coli | 64 µg/mL |

A study by Zvenihorodska et al. synthesized various triazole derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, underscoring the potential for developing new therapeutic agents from triazole frameworks .

Antifungal Activity

Recent studies have demonstrated that derivatives like this compound exhibit potent antifungal activity against strains such as Candida auris. A study showed that certain derivatives induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. A series of studies evaluated the cytotoxic effects of triazole-based compounds against multiple cancer cell lines:

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 6.2 |

| Compound E | HCT-116 (Colon) | 43.4 |

| Compound F | T47D (Breast) | 27.3 |

These studies found that specific substituents on the piperidine ring significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study conducted by Zvenihorodska et al. synthesized various triazole derivatives and evaluated their antimicrobial properties against resistant bacterial strains. The findings highlighted the potential for developing new therapeutic agents based on structural modifications within the triazole framework .

Case Study 2: Anticancer Screening

Another significant research effort focused on evaluating the anticancer properties of a series of triazole-based compounds against multiple cancer cell lines. The study found that compounds with specific modifications exhibited significant cytotoxicity, suggesting critical pathways for future drug design .

Eigenschaften

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-5-2-11(3-6-16)17-7-4-14-15-17/h4,7-9,11H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTYFAMABGTMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.